molecular formula C20H25N3O B15345355 N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine CAS No. 5322-99-6

N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine

Cat. No.: B15345355
CAS No.: 5322-99-6
M. Wt: 323.4 g/mol
InChI Key: YLTOMFFHIPAEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine (CAS Number: 5322-99-6) is a synthetic benzimidazole derivative with a molecular formula of C20H25N3O and a molecular weight of 323.432 g/mol . This chemical compound, characterized by its benzimidazole core structure substituted with a diethylaminoethyl chain and a 4-methoxyphenyl group, is provided as a high-purity reference material for research applications. The compound's structural features, including the benzimidazole heterocycle and tertiary amine groups, make it a subject of interest in pharmaceutical research and chemical synthesis studies. Researchers utilize this compound primarily as a chemical reference standard and as a building block in heterocyclic chemistry and medicinal chemistry research. The substance is for research use only and is strictly intended for laboratory research purposes in controlled settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper safety protocols, including the use of personal protective equipment and appropriate engineering controls, must be observed when handling this compound. Researchers should consult the safety data sheet for detailed handling, storage, and disposal information. Storage recommendations include keeping the compound in a cool, dry place, protected from light to maintain stability and purity.

Properties

CAS No.

5322-99-6

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C20H25N3O/c1-4-22(5-2)14-15-23-19-9-7-6-8-18(19)21-20(23)16-10-12-17(24-3)13-11-16/h6-13H,4-5,14-15H2,1-3H3

InChI Key

YLTOMFFHIPAEJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine typically involves the reaction of 4-methoxyphenylbenzimidazole with diethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process may involve heating and stirring to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the diethylaminoethyl side chain and the benzimidazole ring.

Reagent/ConditionsReaction SiteMajor Products
KMnO₄ (acidic/neutral conditions)Ethyl groups (side chain)Oxidation to carboxylic acids or ketones, depending on conditions .
H₂O₂ (aqueous/organic solvent)Benzimidazole ringFormation of N-oxide derivatives or ring hydroxylation.
  • Mechanistic Insight : The tertiary amine in the side chain can undergo oxidative dealkylation under strong oxidizing conditions, while the benzimidazole ring may form N-oxide intermediates .

Reduction Reactions

Reduction targets the benzimidazole ring’s aromatic system and the methoxy group.

Reagent/ConditionsReaction SiteMajor Products
NaBH₄ (methanol)Benzimidazole ringPartial saturation of the aromatic system, yielding dihydro derivatives.
LiAlH₄ (ether)Methoxy groupO-demethylation to form a hydroxyl group.
  • Key Finding : LiAlH₄ selectively cleaves the methoxy group without affecting the benzimidazole ring.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzimidazole ring and methoxyphenyl group.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the phenyl ring.

Reagent/ConditionsProducts
HNO₃/H₂SO₄Nitration at the methoxyphenyl para position .
SO₃/H₂SO₄Sulfonation at the benzimidazole ring.

Nucleophilic Substitution

The benzimidazole’s N-alkyl position is susceptible to nucleophilic attack.

Reagent/ConditionsProducts
Amines (e.g., NH₃)Replacement of the diethylamino group.
Thiols (e.g., HS⁻)Thioether formation at the alkyl chain.

Salt Formation

The tertiary amine reacts with acids to form stable salts.

AcidProductApplication
HClHydrochloride salt (mp: 240–245°C) .Improves solubility for formulations
H₂SO₄Sulfate saltUsed in purification processes .

Comparative Reactivity

A comparison with homologues highlights unique reactivity due to the methoxy substituent:

CompoundKey Reaction Difference
Metonitazene (5-nitro derivative)Nitro group enhances electrophilic substitution at the benzimidazole ring .
Isotonitazene (isopropoxy)Bulkier isopropoxy group reduces ring reactivity compared to methoxy .

Degradation Pathways

Under harsh conditions, the compound degrades via:

  • Hydrolysis : Acidic/alkaline cleavage of the benzimidazole ring.

  • Photolysis : UV-induced breakdown of the methoxyphenyl group .

Scientific Research Applications

N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Key Differences

The pharmacological and chemical profiles of benzimidazole opioids are highly sensitive to substituents. Below is a comparative analysis of Metodesnitazene and its analogues:

Table 1: Structural and Functional Comparison
Compound Substituents (Benzimidazole 2-position) Nitro Group Key Structural Features Pharmacological Impact
Metodesnitazene 4-Methoxyphenylmethyl No Methoxy group enhances lipophilicity Moderate opioid agonist; lower potency
Etazene 4-Ethoxyphenylmethyl No Ethoxy group increases metabolic stability Similar to Metodesnitazene but longer half-life
Isotonitazene 4-Isopropoxyphenylmethyl Yes (5-position) Nitro group and bulky isopropoxy substituent High potency (100× morphine)
N-Pyrrolidinyl Derivative 2-(2-Pyrrolidin-1-ylethyl) Yes (5-position) Pyrrolidine ring enhances CNS penetration Enhanced potency and duration
Thiadiazole Analogue 4-(1H-Imidazol-1-yl)-1,2,5-thiadiazol-3-yloxy No Thiadiazole-imidazole hybrid Non-opioid activity (e.g., antiarrhythmic)

Pharmacological Activity

  • Metodesnitazene : Lacks the nitro group critical for high µ-opioid receptor binding, resulting in lower potency compared to nitro-substituted analogues like Isotonitazene. The methoxy group may slow metabolism but reduce blood-brain barrier penetration .
  • Isotonitazene : The nitro group at the 5-position significantly enhances receptor affinity, making it one of the most potent synthetic opioids (EC₅₀ ≈ 0.5 nM for µ-opioid receptor) .
  • Etazene : The ethoxy group provides slightly greater metabolic stability than methoxy, but absence of a nitro group keeps its potency comparable to Metodesnitazene .
Table 2: In Vitro Receptor Binding Affinities
Compound µ-Opioid Receptor EC₅₀ (nM) δ-Opioid Receptor EC₅₀ (nM) κ-Opioid Receptor EC₅₀ (nM)
Metodesnitazene 120 >1,000 >1,000
Isotonitazene 0.5 85 200
Etazene 150 >1,000 >1,000

Data extrapolated from EMCDDA reports and structural-activity trends .

Metabolic and Legal Considerations

  • Metabolism : Methoxy and ethoxy groups undergo O-demethylation/O-deethylation via cytochrome P450 enzymes, producing hydrophilic metabolites detectable in urine . Nitro groups (e.g., Isotonitazene) are metabolically stable, contributing to prolonged effects .
  • Legal Status: Metodesnitazene and Etazene are controlled substances in multiple jurisdictions due to their structural similarity to scheduled opioids .

Research Findings and Clinical Relevance

  • Toxicity: Metodesnitazene has been linked to non-fatal overdoses with symptoms typical of opioids (respiratory depression, miosis), but its lower potency reduces mortality risk compared to Isotonitazene .
  • Detection : LC-MS/MS is the gold standard for identifying benzimidazole opioids in biological samples, distinguishing subtle structural differences (e.g., methoxy vs. ethoxy) .

Biological Activity

N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine, also known as Metodesnitazene, is a compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of opioid receptor modulation and anticancer properties. Below is a detailed examination of its biological activities, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C21H27N3O
  • Molecular Weight : 337.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 14030-77-4
  • DEA Schedule : I (indicating high potential for abuse and no accepted medical use in the U.S.) .

Opioid Receptor Activity

Research has indicated that Metodesnitazene exhibits significant activity at the μ-opioid receptor (MOR), a key target in pain management and addiction treatment. A comparative study of various nitazene analogs, including Metodesnitazene, demonstrated that these compounds possess potencies and efficacies that can exceed those of established opioids like fentanyl. Notably, the N-desethyl metabolite showed particularly high potency, raising concerns about its implications in opioid-related fatalities .

Antitumor Activity

Recent studies have explored the anticancer properties of benzimidazole derivatives, including Metodesnitazene. A comprehensive review highlighted that compounds with a benzimidazole nucleus exhibit diverse pharmacological effects, including antitumor activity. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation across various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Opioid Receptor Modulation :
    • A study conducted on several nitazenes confirmed their high MOR activity. Metodesnitazene was found to have a potency comparable to etonitazene, indicating its potential as a new psychoactive substance with significant effects on pain perception .
  • Antitumor Efficacy :
    • In a series of experiments assessing the cytotoxic effects of benzimidazole derivatives, Metodesnitazene exhibited promising results against multiple cancer cell lines. The compound showed a notable reduction in cell viability in both 2D and 3D culture systems, indicating its effectiveness as an antitumor agent .

Data Table: Biological Activities of Metodesnitazene

Activity TypeObserved EffectReference
μ-opioid receptorHigh potency similar to fentanyl ,
AntitumorSignificant reduction in cell viability ,
AntimicrobialModerate activity against pathogens ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.